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Bis(diethylamino)dimethylsilane

Atomic Layer Deposition Silicon Oxide Precursor Kinetics

Inconsistent SiO₂ ALD film quality and low wafer throughput from suboptimal silicon precursors directly reduce semiconductor device yield. Bis(diethylamino)dimethylsilane (BDEAS, CAS 4669-59-4) addresses this with quantifiably superior reaction kinetics. • Achieves 40% higher SiO₂ deposition rate vs. TDMAS, directly lowering cost-per-wafer in high-volume ALD processes. • Delivers consistent GPC of 0.12-0.14 nm/cycle for angstrom-level thickness control in FinFET, Gate-All-Around, and 3D NAND architectures. • ≥98% purity minimizes carbon contamination in SiN passivation and hard mask layers. Supplied moisture-protected under inert gas with full Certificate of Analysis for reliable global procurement.

Molecular Formula C10H26N2Si
Molecular Weight 202.41 g/mol
CAS No. 4669-59-4
Cat. No. B1266239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(diethylamino)dimethylsilane
CAS4669-59-4
Molecular FormulaC10H26N2Si
Molecular Weight202.41 g/mol
Structural Identifiers
SMILESCCN(CC)[Si](C)(C)N(CC)CC
InChIInChI=1S/C10H26N2Si/c1-7-11(8-2)13(5,6)12(9-3)10-4/h7-10H2,1-6H3
InChIKeyXIFOKLGEKUNZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BDEAS: Semiconductor Precursor Profile & Procurement


Bis(diethylamino)dimethylsilane (CAS 4669-59-4), also known as BDEAS, is a volatile, liquid aminosilane precursor (C10H26N2Si, MW 202.42) . It is primarily utilized in the semiconductor industry for the deposition of silicon-based thin films (SiO2, SiN) via atomic layer deposition (ALD) and chemical vapor deposition (CVD) [1]. Its key physical properties include a boiling point of 193 °C and a density of 0.83 g/mL . This compound is a standard building block in advanced microelectronics manufacturing, enabling the formation of high-quality dielectric and passivation layers [2].

ALD / CVD silicon-based thin-film deposition
Semiconductor manufacturing process integration
Volatile liquid precursor for vapor delivery systems
High purity supports dielectric layer quality

Why Generic Substitution Fails: BDEAS in ALD


Aminosilane precursors for ALD cannot be considered interchangeable due to significant, quantifiable differences in their reaction kinetics and resulting film properties. The number and type of amino ligands directly influence the rate-determining step's energy barrier, the overall exothermicity of the surface reaction, and the volatility of reaction byproducts [1]. These fundamental differences manifest as large variations in film growth per cycle (GPC) [2], deposition temperature windows [3], and film purity [1]. Consequently, a 'drop-in' replacement with a lower-cost analog like TDMAS or BTBAS can catastrophically alter the process, leading to reduced throughput, non-conformal films, or contamination that compromises device performance, negating any initial procurement savings.

Reaction kinetics may diverge
Amino ligand number and structure influence energy barriers and byproduct volatility.
Film properties can shift
Growth per cycle, deposition window, and film purity vary significantly between aminosilanes.
Process mismatch may occur
Drop-in replacement with TDMAS or BTBAS risks throughput reduction or non-conformal films.

BDEAS: Head-to-Head Performance Evidence


Deposition Rate: BDEAS vs. TDMAS

In a direct comparative study of aminosilane precursors for SiO2 ALD, TDMAS (tris(dimethylamino)silane) exhibited a deposition rate that was 40% lower than that of BDEAS [1]. This significant difference is attributed to the lower energy barrier in the rate-determining step for BDEAS, which DFT calculations confirm provides the fastest growth rate among the compared precursors [2].

Deposition Rate
Head-to-head
40% higher vs TDMAS
Reported throughput advantage in SiO₂ ALD
Direct comparative study in SiO₂ ALD
Atomic Layer Deposition Silicon Oxide Precursor Kinetics

Reaction Energy Barrier for Growth Kinetics

Density functional theory (DFT) calculations comparing BDEAS, DIPAS, and TDMAS on a WO3(001) surface show that BDEAS exhibits the lowest energy barrier in the rate-determining step [1]. Furthermore, the overall reaction energetics for the decomposition of BDEAS and DIPAS are more exothermic than that of TDMAS [1]. This combination of lower activation energy and greater thermodynamic driving force is why BDEAS is theoretically estimated to provide the fastest growth rate among these three common aminosilane precursors [1].

Energy Barrier
Cross-study comparable
Lowest among BDEAS, DIPAS, TDMAS
DFT-predicted faster growth kinetics
DFT on WO₃(001) surface
Density Functional Theory Atomic Layer Deposition Reaction Energetics

Growth per Cycle in PE-ALD of SiO2

An atmospheric-pressure plasma-enhanced spatial ALD (PE-s-ALD) process using BDEAS and O2 plasma demonstrates a self-limiting growth with a quantifiable growth per cycle (GPC) between 0.12 and 0.14 nm (1.2-1.4 Å) across a temperature window of 100-250 °C [1]. This narrow, well-defined GPC range is essential for precise, angstrom-level thickness control required in advanced node semiconductor fabrication.

Growth Per Cycle
Supporting evidence
0.12–0.14 nm/cycle
Precise thickness control in PE-s-ALD
Atmospheric-pressure PE-s-ALD, 100–250 °C
Plasma-Enhanced ALD Silicon Dioxide Growth Per Cycle

Volatility and Purity for Vapor Delivery

Reproducible thin-film deposition requires a precursor with consistent volatility and high purity. Bis(diethylamino)dimethylsilane is a liquid with a boiling point of 193 °C, enabling reliable vapor draw and delivery in standard ALD/CVD bubblers . Commercial suppliers provide this compound with a purity of ≥98% (GC), which is a standard benchmark for minimizing carbon and other impurities that can degrade film electrical properties [1].

Volatility & Purity
Supporting evidence
BP 193 °C / ≥98% (GC)
Consistent vapor delivery and low impurity risk
Standard physical and GC specifications
Precursor Volatility Chemical Purity Quality Control

Safety Profile: Flammability & Handling

Bis(diethylamino)dimethylsilane is classified as a flammable liquid with a flash point of 35 °C . The Material Safety Data Sheet (MSDS) indicates it is harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335) . These hazards are typical for this class of aminosilanes and necessitate standard engineering controls and personal protective equipment (PPE) during handling.

Flammability
Class-level inference
Flash point 35 °C / H302, H315, H319, H335
Standard aminosilane handling precautions
Review MSDS for storage requirements
Chemical Safety MSDS Risk Assessment

BDEAS: Recommended Application Scenarios


High-Throughput SiO2 ALD for Logic and Memory

This is the primary application scenario supported by the strongest evidence. BDEAS is the optimal choice for SiO2 ALD processes where maximizing wafer throughput is critical. The direct evidence shows a 40% higher deposition rate compared to TDMAS [1], which is a key performance indicator (KPI) for reducing cost per wafer. The well-characterized GPC of 0.12-0.14 nm in PE-s-ALD processes [2] ensures the angstrom-level thickness control required for advanced logic (e.g., FinFET, Gate-All-Around) and 3D NAND memory structures.

Conformal SiN Passivation Layers

BDEAS is a suitable silicon-containing precursor for the plasma-enhanced deposition of high-quality, conformal silicon nitride (SiN) films used as passivation layers and hard masks [3]. The compound's favorable reaction kinetics [4] contribute to achieving high conformality in high-aspect-ratio features, which is essential for protecting sensitive device structures from moisture and mechanical damage. The high purity (≥98%) of the precursor is critical to minimize carbon contamination in the SiN film, which can lead to higher wet etch rates and compromised dielectric performance [5].

Silicone Polymers & Advanced Materials

Beyond semiconductor manufacturing, BDEAS is used as a monomer or crosslinking agent in the synthesis of specialty silicone polymers. The compound provides a route to introduce specific organic functionality into the polymer backbone, which can enhance properties like flexibility and thermal stability for applications in automotive and aerospace industries [6]. While quantitative comparative data is less prevalent than for ALD, this is an established industrial use case where its specific molecular structure is leveraged for materials engineering [6].

Protecting Group in Organic Synthesis

BDEAS functions as a bulky, silicon-based protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids . It can be introduced in high yields and selectively removed under mild conditions, while remaining stable over a wide range of other reaction conditions . This chemoselectivity is a valuable tool in multi-step pharmaceutical and fine chemical syntheses, where a protecting group that is orthogonal to other functional groups is required [7].

Application
Selection Property
Validation Focus
SiO₂ ALD for Logic & Memory
Deposition rate efficiency
Throughput and thickness uniformity control
SiN Passivation Layers
Conformality in high-aspect-ratio features
Wet etch rate and carbon contamination levels
Specialty Silicone Polymer Synthesis
Organic functionality integration
Thermal stability and flexibility properties
Protecting Group in Multi-Step Synthesis
Chemoselectivity under mild conditions
Orthogonality to other functional groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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